Comprehensive Physicochemical Profiling and Synthetic Methodologies of 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
Comprehensive Physicochemical Profiling and Synthetic Methodologies of 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
Executive Summary
In contemporary drug discovery, the strategic incorporation of fluorine atoms is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one (CAS: 1959-46-2) represents a highly privileged, fluorinated bicyclic building block. By fusing a rigid delta-lactam (piperidone) ring with a trifluoromethylated aromatic system, this molecule provides an optimal balance of metabolic stability, hydrogen-bonding capacity, and lipophilicity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthetic pathways, and laboratory protocols, designed to empower researchers with actionable, field-proven insights.
Molecular Architecture & Physicochemical Profile
The structural architecture of 6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is characterized by a 3,4-dihydroquinolin-2(1H)-one core, which serves as a rigid conformational scaffold. The placement of the strongly electron-withdrawing and lipophilic trifluoromethyl ( −CF3 ) group at the 6-position is highly strategic. In medicinal chemistry, the 6-position of the quinolinone ring is a classic hotspot for cytochrome P450 (CYP450)-mediated oxidative metabolism. Blocking this site with a robust C−F bond significantly extends the biological half-life of downstream active pharmaceutical ingredients (APIs). Furthermore, the −CF3 group modulates the pKa of the adjacent amide NH , optimizing its hydrogen-bond donor capacity for target engagement[1].
Table 1: Quantitative Physicochemical Data
The following parameters summarize the core properties essential for formulation and computational modeling[1].
| Parameter | Value | Pharmacokinetic Relevance |
| Chemical Name | 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | Standard IUPAC nomenclature |
| CAS Registry Number | 1959-46-2 | Unique identifier for sourcing |
| Molecular Formula | C10H8F3NO | Defines atomic composition |
| Molecular Weight | 215.17 g/mol | Ideal for fragment-based drug design (FBDD) |
| Hydrogen Bond Donors | 1 (Amide NH ) | Facilitates target protein binding |
| Hydrogen Bond Acceptors | 2 (Amide C=O , CF3 weak) | Enhances solubility and target interaction |
| Topological Polar Surface Area | 29.1 Ų | Highly favorable for Blood-Brain Barrier (BBB) penetration |
| Estimated LogP | ~2.8 | Optimal lipophilicity for membrane permeability |
| Physical State | Solid (White crystals) | Favorable for long-term shelf stability and handling |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives is most efficiently achieved through a superacid-mediated intramolecular hydroarylation (cyclization) of an acyclic precursor[2]. For this specific compound, the ideal starting material is N-(4-(trifluoromethyl)phenyl)acrylamide .
Mechanistic Causality
The reaction relies on Trifluoromethanesulfonic acid (TfOH) acting as a superacid. The causality behind this choice is twofold:
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Electrophilic Activation: TfOH protonates the acrylamide moiety, generating a highly reactive, resonance-stabilized carbocation intermediate.
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Overcoming Deactivation: The aromatic ring is severely deactivated toward electrophilic aromatic substitution due to the strongly electron-withdrawing para- −CF3 group. A standard Lewis acid is insufficient to drive the reaction. The superacidic medium of TfOH lowers the activation energy barrier, forcing the cyclization at the ortho position (which becomes the 8a-position of the fused ring, placing the −CF3 group at the 6-position of the final quinolinone).
Caption: Mechanistic pathway of the superacid-mediated intramolecular cyclization.
Experimental Protocol: Synthesis and Purification
To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating built-in analytical checkpoints to guarantee yield and purity[2].
Reagents and Materials
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Substrate: N-(4-(trifluoromethyl)phenyl)acrylamide (2.0 mmol)
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Solvent: Chloroform ( CHCl3 , anhydrous, 10 mL)
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Catalyst/Medium: Trifluoromethanesulfonic acid (TfOH, 20-fold molar excess)
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Workup: Saturated aqueous NaHCO3 , Ethyl acetate (EtOAc), Hexane, anhydrous MgSO4 .
Step-by-Step Execution
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Reaction Initiation: Dissolve 2.0 mmol of the starting material in 10 mL of anhydrous CHCl3 in a round-bottom flask.
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Causality: CHCl3 is selected because it is inert to superacids and provides optimal solubility for the fluorinated acrylamide.
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Superacid Addition: Slowly add a 20-fold molar excess of TfOH to the stirred solution at 0∘C , then allow it to warm to room temperature.
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Causality: The massive excess of TfOH acts simultaneously as a catalyst and a highly acidic solvent medium, driving the equilibrium forward despite the electron-poor nature of the aromatic ring.
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Thermal Activation & Monitoring: Heat the reaction mixture under gentle reflux. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) eluent system.
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Self-Validation Checkpoint: The reaction is strictly deemed complete only when the starting material spot completely disappears (typically after 6 hours). This prevents unreacted precursor from co-eluting during downstream purification.
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Quenching & Neutralization: Cool the mixture to room temperature and carefully add 10 mL of distilled water. Slowly add solid NaHCO3 until the aqueous phase reaches pH 7.
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Causality: Immediate neutralization is critical. If the mixture remains acidic, residual TfOH will degrade the product and irreversibly bind to the silica gel during chromatography.
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Self-Validation Checkpoint: Use pH indicator paper to confirm exact neutrality (pH 7.0) before proceeding to the extraction phase.
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Extraction: Extract the aqueous mixture with EtOAc ( 3×10 mL). Combine the organic layers and dry over anhydrous MgSO4 .
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Causality: MgSO4 effectively scavenges residual water, preventing product hydrolysis or poor resolution during chromatography.
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Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography (Petroleum Ether/EtOAc 3:1).
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Crystallization: Recrystallize the purified fractions from a Hexane/EtOAc (3:1) mixture to afford the target compound as high-purity white crystals.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Analytical Characterization Standards
To definitively validate the structural integrity of the synthesized 6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, the following analytical profile must be met:
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1H NMR: The amide NH will appear as a broad singlet downfield ( ∼9.5−10.5 ppm). The aromatic region will display a characteristic 1,2,4-substitution pattern (an AMX or ABX spin system) due to the presence of the −CF3 group. The aliphatic protons (positions 3 and 4) will appear as two distinct multiplets around 2.5−3.0 ppm.
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19F NMR: A sharp, intense singlet around −62.0 ppm confirms the intact trifluoromethyl group.
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Mass Spectrometry (ESI-MS): A primary molecular ion peak [M+H]+ at m/z 216.0 confirms the molecular weight.
References
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Title: X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one Source: Cambridge University Press (Powder Diffraction) URL: [Link]
